molecular formula C18H16N2O2 B12546387 Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- CAS No. 821784-40-1

Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-

Cat. No.: B12546387
CAS No.: 821784-40-1
M. Wt: 292.3 g/mol
InChI Key: IUZKQQXPXLIICJ-UHFFFAOYSA-N
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Description

The compound Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- features a pyridine core substituted at position 3 with a phenol group and at position 5 with an amino-linked 4-methoxyphenyl moiety. This structure combines aromaticity, hydrogen-bonding capability (phenol and amino groups), and electron-donating effects (methoxy group), making it a candidate for pharmaceutical and materials science applications. While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., pyridine derivatives with substituted phenyl groups) are synthesized via coupling reactions in polar aprotic solvents like DMF, often involving amino or halogenated intermediates .

Key inferred properties:

  • Molecular formula: Likely C₁₈H₁₅N₃O₂ (based on structural analogs in and ).
  • Molecular weight: ~300–350 g/mol (similar to compounds in and ).
  • Functional groups: Phenol (OH), secondary amine (NH), methoxy (OCH₃), and pyridine (N-heterocycle).

Properties

CAS No.

821784-40-1

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-[5-(4-methoxyanilino)pyridin-3-yl]phenol

InChI

InChI=1S/C18H16N2O2/c1-22-18-7-5-15(6-8-18)20-16-9-14(11-19-12-16)13-3-2-4-17(21)10-13/h2-12,20-21H,1H3

InChI Key

IUZKQQXPXLIICJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Aromatic Amino Substituents

a) 4-[5-[(3-Methoxyphenyl)amino]-3-pyridinyl]phenol
  • Structure : Differs in the methoxy group position (3-methoxyphenyl vs. 4-methoxyphenyl).
b) N-[3-[5-[[(4-Chlorophenyl)methyl]amino]-3-pyridinyl]phenyl]methanesulfonamide ()
  • Structure: Replaces phenol with methanesulfonamide and introduces a 4-chlorobenzyl group.
  • Key differences: Sulfonamide groups enhance hydrophilicity and hydrogen-bond acceptor capacity compared to phenol.
c) Phenol, 4-[5-[[(3,4-Dichlorophenyl)methyl]amino]-3-pyridinyl]- ()
  • Structure : Features dichlorophenyl instead of methoxyphenyl.
  • Impact : Chlorine atoms increase electronegativity and steric bulk, possibly reducing metabolic degradation but increasing toxicity risks .

Heterocyclic Analogs with Oxadiazole/Thiadiazole Cores

a) 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine ()
  • Structure: Oxadiazole ring replaces the amino linkage.
  • Key differences: Oxadiazole is a bioisostere for esters and amides, improving metabolic stability.
b) 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine ()
  • Structure : Fused thiazolo-pyrimidine and pyrrole rings instead of pyridine.
  • Impact : Increased rigidity and π-surface may enhance interaction with aromatic residues in enzymes, but synthetic complexity is higher .
c) 5-{[1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-amino}-1,3,4-thiadiazole ()
  • Structure : Thiadiazole core with methoxyphenyl and chlorophenyl groups.

Substituted Pyridines with Bioactive Moieties

a) 5-[[(E)-(3-Pyridinyl)[3-(trifluoromethyl)phenyl]methylene]aminooxy]valeric acid (Ridogrel analog, )
  • Structure : Trifluoromethylphenyl and valeric acid substituents.
  • Application : Acts as a thromboxane A2 synthase inhibitor. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which could inform design strategies for the target compound .
b) [5-(3-Methyl-pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-(4-trifluoromethyl-phenyl)-amine ()
  • Structure : Trifluoromethylphenyl and methylpyridine groups.
  • Impact : The CF₃ group increases lipophilicity and resistance to oxidative metabolism, suggesting that similar modifications in the target compound could optimize pharmacokinetics .

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- C₁₈H₁₅N₃O₂ 4-MeO-phenylamino, phenol ~325 (estimated) High polarity, H-bond donor/acceptor
3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine C₁₄H₁₁N₃O₂ Oxadiazole, 4-MeO-phenyl 253.26 Enhanced metabolic stability
N-[3-[5-[[(4-Chlorophenyl)methyl]amino]-3-pyridinyl]phenyl]methanesulfonamide C₁₉H₁₈ClN₃O₂S Cl-benzyl, sulfonamide 387.88 Increased hydrophilicity, CNS potential
5-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxamide C₁₄H₁₁F₃N₂O₃S CF₃-acetyl, thiophene 344.31 Electron-withdrawing effects, protease inhibition potential

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s pyridine core allows modular substitution, as seen in and , enabling tuning of electronic and steric properties .
  • Biological Activity : Thiadiazole and oxadiazole analogs () show CNS activity, suggesting the target compound could be explored for antidepressant or neuroprotective applications .
  • Thermodynamic Stability: Methoxy and phenol groups may improve solubility but could limit membrane permeability compared to halogenated analogs () .

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